molecular formula C22H22N2O5S B11605794 diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate

diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate

Cat. No.: B11605794
M. Wt: 426.5 g/mol
InChI Key: DTXRHDLPCGQSIG-UHFFFAOYSA-N
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Description

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta-thieno-pyrimidine core with an isophthalate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta-thieno-pyrimidine core, which is then coupled with an isophthalate ester.

  • Cyclopenta-thieno-pyrimidine Core Synthesis

      Starting Materials: 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine.

      Reaction Conditions: This step often involves cyclization reactions under acidic or basic conditions, using catalysts like palladium or copper to facilitate the formation of the thieno-pyrimidine ring.

  • Coupling with Isophthalate Ester

      Starting Materials: The synthesized cyclopenta-thieno-pyrimidine core and diethyl isophthalate.

      Reaction Conditions: Esterification reactions are typically carried out in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, its potential anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a cyclopenta-thieno-pyrimidine core with an isophthalate ester is not commonly found in other compounds, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

diethyl 5-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H22N2O5S/c1-4-27-21(25)13-9-14(22(26)28-5-2)11-15(10-13)29-19-18-16-7-6-8-17(16)30-20(18)24-12(3)23-19/h9-11H,4-8H2,1-3H3

InChI Key

DTXRHDLPCGQSIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC2=C3C4=C(CCC4)SC3=NC(=N2)C)C(=O)OCC

Origin of Product

United States

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